1-(2,4-Dichlorophenyl)-3-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea
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Overview
Description
1-(2,4-Dichlorophenyl)-3-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea moiety linked to a thiadiazole ring, which is further substituted with dichlorophenyl and dimethylphenoxy groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in synthetic chemistry, pharmacology, and materials science.
Preparation Methods
The synthesis of 1-(2,4-Dichlorophenyl)-3-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate hydrazine derivatives with carbon disulfide, followed by cyclization.
Substitution with Dichlorophenyl and Dimethylphenoxy Groups: The thiadiazole intermediate is then subjected to electrophilic aromatic substitution reactions to introduce the dichlorophenyl and dimethylphenoxy groups.
Urea Formation: Finally, the substituted thiadiazole is reacted with isocyanates or carbamates to form the urea linkage.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and catalysts, to enhance yield and purity. Continuous flow microreactor systems can be employed to improve reaction efficiency and control (e.g., nitration processes) .
Chemical Reactions Analysis
1-(2,4-Dichlorophenyl)-3-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield amines and carboxylic acids.
Common reagents and conditions used in these reactions include sulfuric acid, nitric acid, organic solvents like dichloroethane, and catalysts such as palladium for coupling reactions . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-3-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-3-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an inhibitor of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects .
Comparison with Similar Compounds
1-(2,4-Dichlorophenyl)-3-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea can be compared with other similar compounds, such as:
Propiconazole: A triazole fungicide with a similar dichlorophenyl group.
Tebuconazole: Another triazole fungicide with a similar structure but different substituents.
Sulfentrazone: A herbicide with a similar thiadiazole ring but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-[5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2S/c1-10-3-5-13(7-11(10)2)26-9-16-23-24-18(27-16)22-17(25)21-15-6-4-12(19)8-14(15)20/h3-8H,9H2,1-2H3,(H2,21,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRFPRJQASBNIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=C(C=C(C=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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